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molecular formula C22H20O2S B8784938 Methyl 2-tritylsulfanylacetate CAS No. 83544-05-2

Methyl 2-tritylsulfanylacetate

Cat. No. B8784938
M. Wt: 348.5 g/mol
InChI Key: MVUPACKEURZFOJ-UHFFFAOYSA-N
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Patent
US05571825

Procedure details

A solution of trityl chloride (Aldrich) (5.0 g, 17.9 mmol) and methyl thioglycolate (2.1 mL, 23.3 mmol) in 50 mL of toluene is heated at reflux overnight. The reaction solution is cooled and concentrated in vacuo. The oily residue is crystallized from ethyl acetate/hexane to give 5.4 g (87%) of methyl [(triphenylmethyl)thio]acetate: melting point 111°-115° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:21]([O:25][CH3:26])(=[O:24])[CH2:22][SH:23]>C1(C)C=CC=CC=1>[C:2]1([C:1]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[S:23][CH2:22][C:21]([O:25][CH3:26])=[O:24])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue is crystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(SCC(=O)OC)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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